

Thermochemical Properties of Dimethyl Pyridine-2,3-dicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Pyridinedicarboxylic acid
dimethyl ester

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This technical guide addresses the thermochemical properties of dimethyl pyridine-2,3-dicarboxylate. A comprehensive review of available scientific literature reveals a notable scarcity of experimentally determined thermochemical data for this specific isomer. However, extensive research has been conducted on its structural isomers, particularly dimethyl pyridine-2,6-dicarboxylate, and the parent pyridine-2,3-dicarboxylic acid. This document summarizes the available data for these related compounds to provide a valuable comparative context. Furthermore, it details the standard experimental protocols employed for determining such properties, offering a methodological framework for future studies on dimethyl pyridine-2,3-dicarboxylate.

Comparative Thermochemical Data

The following table summarizes the key thermochemical parameters for isomers of dimethyl pyridine-dicarboxylate and related compounds. All data is presented at the standard temperature of $T = 298.15\text{ K}$ and a pressure of $p^\circ = 0.1\text{ MPa}$.

Compound	Formula	State	Standard Molar Enthalpy of Formation ($\Delta_f H^\circ m$) (kJ·mol $^{-1}$)	Standard Molar Enthalpy of Combustion n ($\Delta_c H^\circ m$) (kJ·mol $^{-1}$)	Standard Molar Enthalpy of Sublimation ($\Delta_{sub} H^\circ m$) (kJ·mol $^{-1}$)
Dimethyl pyridine-2,6-dicarboxylate	C ₉ H ₉ NO ₄	cr	-675.9 ± 1.8[1]	-4151.9 ± 1.4[1]	113.5 ± 3.8[1]
g			-562.4 ± 4.2[1][2][3]		
Pyridine-2,3-dicarboxylic acid	C ₇ H ₅ NO ₄	cr	-733.1 ± 1.8[1]	-2736.0 ± 1.1[1]	Estimated[1] [2]
Pyridine-2,5-dicarboxylic acid	C ₇ H ₅ NO ₄	cr	-744.2 ± 4.2[1]	-2724.9 ± 4.1[1]	163.6 ± 2.7[1]
g			-580.6 ± 5.0[1][2]		
Pyridine-2,6-dicarboxylic acid	C ₇ H ₅ NO ₄	cr	-745.1 ± 2.2[1]	-2724.0 ± 2.0[1]	137.1 ± 5.7[1]
g			-608.0 ± 6.1[1][2]		

cr = crystalline state; g = gaseous state

Experimental Protocols

The thermochemical data presented for the isomers of dimethyl pyridine-dicarboxylate were primarily determined through a combination of combustion calorimetry and sublimation studies. These established techniques provide the foundation for accurately determining the enthalpies of formation in both the crystalline and gaseous states.

Static Bomb Combustion Calorimetry

This method is employed to measure the standard molar enthalpy of combustion ($\Delta cH^\circ m$) of a substance. From this value, the standard molar enthalpy of formation in the crystalline state ($\Delta fH^\circ m(\text{cr})$) can be derived using Hess's Law.

Methodology:

- A pellet of the sample (e.g., dimethyl pyridine-2,6-dicarboxylate) of known mass is placed in a crucible within a calorimetric bomb.
- The bomb is charged with high-purity oxygen to a pressure of approximately 3.04 MPa.
- A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
- The bomb is submerged in a calorimeter vessel containing a known mass of water. The entire assembly is housed within a thermostated jacket.
- The sample is ignited by passing an electrical current through a cotton fuse in contact with the sample.
- The temperature change of the water in the calorimeter is meticulously recorded to determine the energy of combustion.
- Corrections are applied for the combustion of the fuse and for the formation of nitric acid from the nitrogen present in the compound and residual atmospheric nitrogen.
- The energy equivalent of the calorimeter is determined by calibrating with a standard substance of known combustion energy, such as benzoic acid.^[4]
- The standard molar enthalpy of combustion is then calculated from the corrected energy of combustion.^{[4][5]}

Calvet Microcalorimetry

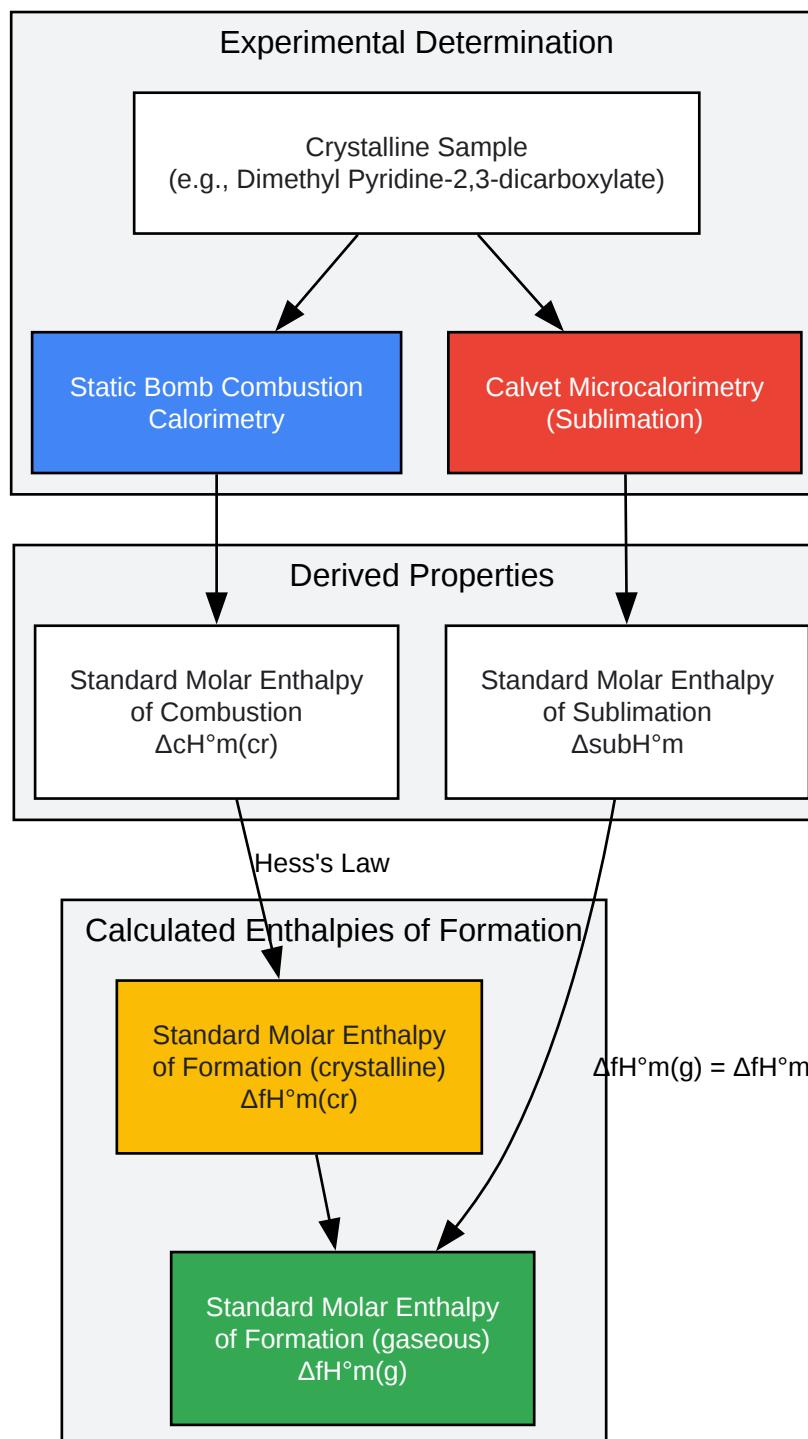
This technique is used to measure the standard molar enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ m$), which is the energy required for a substance to transition from a solid to a gaseous state.

Methodology:

- The enthalpy of sublimation is determined by measuring the heat absorbed during the phase transition at a specific temperature.
- For compounds like dimethyl pyridine-2,6-dicarboxylate, these measurements are often conducted at temperatures higher than 298.15 K to achieve a sufficient vapor pressure.[1]
- The experimentally determined enthalpy of sublimation at a higher temperature (T) is then adjusted to the standard reference temperature of 298.15 K.[1][6][7] This adjustment requires heat capacity data for the crystalline and gaseous phases, which can be estimated if experimental values are unavailable.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the standard molar enthalpy of formation in the gaseous state for a compound like dimethyl pyridine-2,3-dicarboxylate, based on the methodologies described.

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Workflow for Gaseous Enthalpy of Formation

Conclusion and Future Outlook

While direct experimental thermochemical data for dimethyl pyridine-2,3-dicarboxylate remains unavailable in the current literature, the established values for its isomers and the parent dicarboxylic acid provide a crucial foundation for estimation and comparison. The detailed experimental protocols for static bomb calorimetry and Calvet microcalorimetry outlined in this guide serve as a blueprint for future research to fill this data gap. The determination of these fundamental thermodynamic properties is essential for a complete understanding of the stability and reactivity of dimethyl pyridine-2,3-dicarboxylate, which is of significant interest to the fields of chemical synthesis and drug development.

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